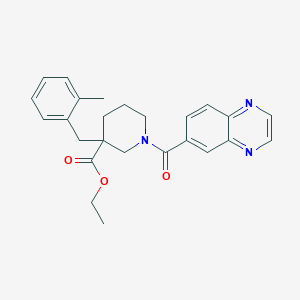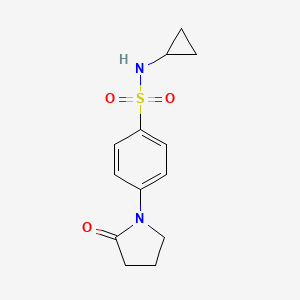![molecular formula C22H18N2O B5100645 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5100645.png)
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as DPAI, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various research fields. DPAI belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its high purity and yield. This makes it easier to obtain reliable results and to compare data across different studies. However, one limitation of using 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are several future directions for research on 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additional studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties. Finally, 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one could be used as a lead compound for the development of new drugs with improved activity and selectivity.
Métodos De Síntesis
The synthesis of 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the reaction of indole-2,3-dione with diphenylmethanamine in the presence of acetic acid and acetic anhydride. The product is obtained in high yield and purity, making it a suitable compound for research purposes.
Aplicaciones Científicas De Investigación
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(benzhydryliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-19(18-13-7-8-14-20(18)24-22)15-23-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,24-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROQZRTZSACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)

![N-(2,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5100595.png)
![N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)
![4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5100607.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)


![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)